Acid red 29(2-)

Catalog No.
S615743
CAS No.
M.F
C16H10N2O8S2-2
M. Wt
422.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid red 29(2-)

Product Name

Acid red 29(2-)

IUPAC Name

4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate

Molecular Formula

C16H10N2O8S2-2

Molecular Weight

422.4 g/mol

InChI

InChI=1S/C16H12N2O8S2/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10/h1-8,19-20H,(H,21,22,23)(H,24,25,26)/p-2

InChI Key

IJDLCOIGFNUHAQ-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O

4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate is an organosulfonate oxoanion resulting from the removal of a proton from both of the sulfo groups of 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid. It is a conjugate base of a 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonic acid.

Acid Red 29, also known as Chromotrope 2R, is an azo dye characterized by its vibrant red color, widely used in various industrial applications, particularly in textiles and food products. Its chemical structure features a diazo group (-N=N-), which is responsible for its color properties. The molecular formula of Acid Red 29 is C18_{18}H14_{14}N4_{4}O8_{8}S, and it exhibits a sulfonic acid group that enhances its solubility in water, making it suitable for dyeing processes.

: Studies have shown that Acid Red 29 can undergo electrochemical mineralization, where it is oxidized to simpler compounds. The decay kinetics of this process often follow pseudo-first-order kinetics, indicating a rapid degradation under specific conditions .
  • Photocatalytic Degradation: Acid Red 29 can be degraded using photocatalysts like titanium dioxide under UV light. This method has been explored for wastewater treatment, demonstrating effective decolorization and mineralization of the dye .
  • The biological activity of Acid Red 29 has raised concerns due to its potential toxicity. Research indicates that exposure to azo dyes can lead to various health issues, including carcinogenic effects upon metabolic activation. The dye can undergo reductive cleavage in biological systems, producing potentially harmful aromatic amines that may contribute to genotoxicity and other adverse effects . Additionally, its effects on aquatic organisms have been documented, highlighting the need for careful management of wastewater containing such compounds.

    The synthesis of Acid Red 29 typically involves the following steps:

    • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
    • Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing a hydroxyl or amino group under alkaline conditions to form the azo dye.

    This method allows for the introduction of various substituents on the aromatic rings, which can modify the dye's properties and solubility .

    Acid Red 29 finds extensive use across several industries:

    • Textile Industry: It is primarily used as a dye for wool, silk, and synthetic fibers due to its bright color and good fastness properties.
    • Food Industry: The dye is sometimes used in food products, though its safety has been questioned due to potential health risks.
    • Biological Staining: In histology and microbiology, Acid Red 29 serves as a staining agent for various biological tissues and cells.

    Interaction studies involving Acid Red 29 often focus on its reactivity with other compounds and its degradation pathways. For example:

    • Interaction with Oxidants: The dye reacts with oxidizing agents such as hydrogen peroxide in advanced oxidation processes aimed at wastewater treatment.
    • Biodegradation Studies: Research has explored how Acid Red 29 interacts with microbial communities in wastewater treatment systems, assessing its biodegradability and the efficiency of microbial degradation pathways .

    Acid Red 29 belongs to a class of compounds known as azo dyes. Here are some similar compounds along with comparisons highlighting their uniqueness:

    Compound NameMolecular FormulaUnique Features
    Acid Red 73C18_{18}H14_{14}N4_{4}O8_{8}SSimilar structure but different chromophore; used in textiles
    Direct Red 81C18_{18}H12_{12}N4_{4}O5_{5}SContains fewer sulfonic acid groups; used primarily for cotton
    Reactive Black 5C22_{22}H16_{16}N6_{6}O6_{6}SA reactive dye that forms covalent bonds with fibers; higher fixation rates

    Acid Red 29's unique combination of sulfonic groups and specific chromophoric structure allows it to exhibit distinct solubility and dyeing properties compared to these similar compounds. Its effectiveness in various applications while posing potential health risks underscores the importance of ongoing research into safer alternatives and degradation methods.

    Molecular Formula and Weight Analysis

    Acid red 29(2-) exhibits the molecular formula C₁₆H₁₀N₂O₈S₂ in its dianionic form, representing the deprotonated state of the compound [14]. The corresponding disodium salt form carries the molecular formula C₁₆H₁₀N₂Na₂O₈S₂ with a molecular weight of 468.37 grams per mole [1] [2]. The free acid form of the compound demonstrates a molecular weight of 424.4 grams per mole when both sulfonic acid groups remain protonated [8].

    The compound is systematically named as 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate in its dianionic form [14]. Alternative nomenclature includes 2,7-naphthalenedisulfonic acid, 4,5-dihydroxy-3-(phenylazo)-, disodium salt, reflecting its structural composition [1]. The Chemical Abstracts Service registry number for the disodium salt form is 4197-07-3 [2] [21].

    ParameterValue
    Molecular Formula (dianionic)C₁₆H₁₀N₂O₈S₂ [14]
    Molecular Formula (disodium salt)C₁₆H₁₀N₂Na₂O₈S₂ [1]
    Molecular Weight (disodium salt)468.37 g/mol [1] [2]
    Molecular Weight (free acid)424.4 g/mol [8]
    Monoisotopic Mass467.967396 Da [1]

    Structural Configuration and Bonding

    The molecular architecture of acid red 29(2-) is characterized by a naphthalene backbone substituted with hydroxyl groups at positions 4 and 5, sulfonic acid groups at positions 2 and 7, and an azo linkage (-N=N-) connecting a phenyl ring at position 3 [8] [14]. This structural arrangement classifies the compound as a single azo class dye with a naphthalenesulfonic acid core [2].

    The azo chromophore (-N=N-) represents the primary chromophoric system responsible for the compound's color properties [2]. The phenyl diazenyl substituent at position 3 of the naphthalene ring system contributes to the extended conjugation network [8]. The two hydroxyl substituents at positions 4 and 5 participate in intramolecular hydrogen bonding and influence the electronic distribution within the aromatic system [8].

    The sulfonic acid groups positioned at the 2 and 7 positions of the naphthalene ring enhance water solubility and provide ionizable sites for acid-base behavior [1] [2]. In aqueous solution, these sulfonic acid groups readily deprotonate to form the corresponding sulfonate anions, resulting in the dianionic species [14].

    The compound exists as a conjugate acid of 4,5-dihydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate, indicating the relationship between the protonated and deprotonated forms [8]. The structural configuration allows for resonance stabilization through the extended aromatic system encompassing both the naphthalene core and the phenyl ring connected via the azo bridge [2].

    Physical State and Appearance Characteristics

    Acid red 29(2-) typically presents as a reddish-brown powder in its solid state [21]. The compound exhibits a light brown red powder appearance when isolated as the disodium salt [21]. Under standard laboratory conditions at 20°C, the material maintains a solid physical state [21].

    The compound demonstrates sensitivity to light, requiring storage under appropriate conditions to prevent photodegradation [21]. The crystalline or powder form of acid red 29(2-) appears stable under normal laboratory storage conditions when protected from excessive light exposure [21].

    Color characteristics in the solid state range from reddish-brown to light brown red, depending on the specific salt form and degree of hydration [21]. The intense coloration results from the extended conjugation system incorporating the azo chromophore and the naphthalene aromatic framework [2].

    Physical PropertyCharacteristic
    Physical State (20°C)Solid [21]
    AppearanceReddish-brown powder [21]
    ColorLight brown red [21]
    Light SensitivitySensitive to light [21]
    StabilityStable under normal laboratory conditions [21]

    Solubility Profile

    Aqueous Solubility Parameters

    Acid red 29(2-) demonstrates significant water solubility due to the presence of ionic sulfonate groups in its structure [2] [21]. The compound exhibits a water solubility of approximately 1 milligram per milliliter under standard conditions [21]. This aqueous solubility enables the formation of characteristic red-orange solutions when dissolved in water [2].

    The sulfonic acid functionality, present at positions 2 and 7 of the naphthalene ring, contributes substantially to the hydrophilic character of the molecule [1] [2]. In aqueous solution, the compound readily dissociates to form the corresponding dianionic species, enhancing solubility through electrostatic interactions with water molecules [14].

    Temperature effects on aqueous solubility have been documented, with increased solubility observed at elevated temperatures [2]. The ionic nature of the disodium salt form promotes dissolution in aqueous media through ion-dipole interactions [1].

    Organic Solvent Compatibility

    The solubility profile of acid red 29(2-) in organic solvents varies considerably based on solvent polarity and the specific ionic form of the compound [2]. The compound shows moderate solubility in alcohol solvents, appearing red with a light purple hue in alcoholic solutions [2]. Acetone solutions of the compound exhibit similar red light purple coloration [2].

    Non-polar organic solvents generally demonstrate poor compatibility with acid red 29(2-) due to the ionic sulfonate groups and the hydrophilic character of the molecule [2]. The compound remains largely insoluble in most other organic solvents, reflecting the predominant ionic character of the sulfonate functionalities [2].

    Solvent SystemSolubility BehaviorColor Characteristics
    WaterSoluble (1 mg/mL) [21]Red-orange [2]
    AlcoholModerately soluble [2]Red light purple [2]
    AcetoneModerately soluble [2]Red light purple [2]
    Other organic solventsInsoluble [2]-

    Spectroscopic Properties

    UV-Visible Absorption Characteristics

    The ultraviolet-visible absorption spectrum of acid red 29(2-) exhibits a characteristic absorption maximum at 508 nanometers in aqueous solution [25]. This absorption peak corresponds to the π-π* electronic transition within the extended conjugated system encompassing the azo chromophore and the naphthalene aromatic framework [25].

    The compound demonstrates significant molar absorptivity at its absorption maximum, contributing to its utility as a colorimetric reagent [25]. The absorption characteristics result from the electronic transitions within the delocalized π-electron system that extends across the azo bridge connecting the phenyl and naphthalene ring systems [25].

    Solvent effects on the absorption spectrum have been documented, with aqueous solutions providing optimal conditions for spectroscopic analysis [25]. The absorption profile reflects the electronic structure of the dianionic form predominant in neutral to alkaline aqueous solutions [25].

    Spectroscopic ParameterValue
    Absorption Maximum (λmax)508 nm [25]
    Solvent SystemAqueous [25]
    Electronic Transitionπ-π* [25]

    Infrared Spectral Features

    The infrared spectrum of acid red 29(2-) displays characteristic absorption bands corresponding to the various functional groups present in the molecular structure [52]. The azo chromophore (-N=N-) typically exhibits absorption in the region of 1528-1547 cm⁻¹, representing the characteristic stretching vibration of the nitrogen-nitrogen double bond [52].

    Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, reflecting the presence of both naphthalene and phenyl ring systems [52] [54]. The hydroxyl groups at positions 4 and 5 of the naphthalene ring contribute broad absorption bands in the 3200-3600 cm⁻¹ region characteristic of O-H stretching vibrations [54].

    Sulfonate group vibrations manifest as strong absorption bands, with asymmetric and symmetric S=O stretching modes appearing in the 1100-1300 cm⁻¹ region [54]. Carbon-nitrogen stretching vibrations associated with the azo linkage typically occur around 1273 cm⁻¹ [52].

    Functional GroupWavenumber Range (cm⁻¹)Assignment
    Azo (-N=N-)1528-1547 [52]N=N stretching
    Aromatic C=C1400-1600 [52] [54]C=C stretching
    Hydroxyl (-OH)3200-3600 [54]O-H stretching
    Sulfonate (S=O)1100-1300 [54]S=O stretching
    C-N (azo linkage)~1273 [52]C-N stretching

    Acid-Base Behavior

    pH-Dependent Structural Changes

    Acid red 29(2-) exhibits complex pH-dependent behavior due to the presence of multiple ionizable sites within its molecular structure [2] . The sulfonic acid groups demonstrate strong acidity and remain deprotonated across most pH ranges encountered in typical aqueous solutions [2]. The compound forms stable complexes with metal ions between pH 1.0-3.0, indicating structural stability under acidic conditions .

    The hydroxyl groups at positions 4 and 5 of the naphthalene ring system contribute to pH-sensitive behavior, with potential for protonation under highly acidic conditions [2]. At extremely low pH values, structural modifications may occur through protonation of the azo nitrogen atoms or hydroxyl functionalities [2].

    Under basic conditions, the compound maintains its dianionic form with both sulfonic acid groups fully deprotonated [2] [14]. The structural integrity of the azo chromophore remains intact across the physiologically relevant pH range .

    Color Transitions in Various Media

    The color characteristics of acid red 29(2-) demonstrate significant pH dependence, with distinct color transitions observed under different acidic and basic conditions [2]. In aqueous solution under neutral conditions, the compound exhibits a characteristic red-orange coloration [2].

    Upon addition of hydrochloric acid to aqueous solutions, the compound undergoes a color transition to red-orange, indicating structural changes associated with protonation events [2]. Treatment with concentrated sulfuric acid produces a wine red coloration, which transitions to pink upon dilution [2].

    Basic conditions induced by sodium hydroxide addition result in a deep red wine coloration [2]. Nitric acid treatment initially produces a red coloration that subsequently shifts to orange, demonstrating the sensitivity of the chromophoric system to acidic environments [2].

    MediumColor Transition
    Aqueous (neutral)Red-orange [2]
    Hydrochloric acidRed-orange [2]
    Concentrated sulfuric acidWine red [2]
    Diluted sulfuric acidPink [2]
    Sodium hydroxideDeep red wine [2]
    Nitric acidRed → Orange [2]

    XLogP3

    2.1

    Dates

    Last modified: 02-18-2024

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